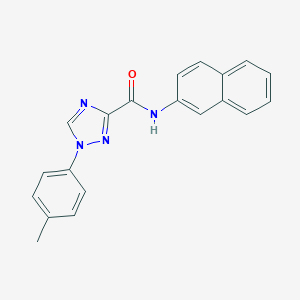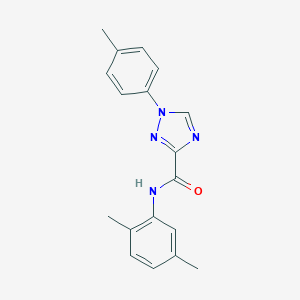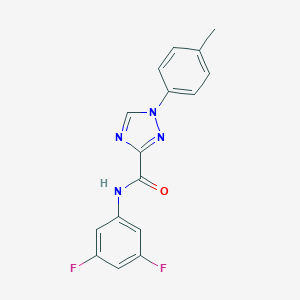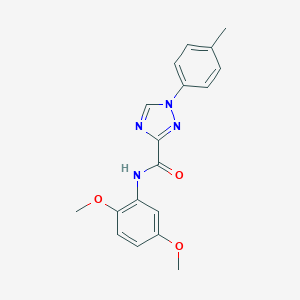
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide, also known as NBC, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the development and progression of the disease. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cancer development and progression.
Biochemical and Physiological Effects
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in various research applications. In cancer cells, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In animal models of arthritis and colitis, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation and improve disease outcomes. In animal models of Parkinson's disease and Huntington's disease, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to protect against neurodegeneration and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide for lab experiments is its selectivity for CK2, which allows for specific inhibition of this kinase without affecting other cellular processes. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research applications. However, one limitation of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used in clinical trials. Another area of interest is the investigation of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the development of new drug delivery systems for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapy for various diseases.
Métodos De Síntesis
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide involves the reaction of 9-benzyl-6-bromo-9H-carbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been studied in the context of neurodegenerative disorders and inflammatory diseases. CK2 is involved in the regulation of inflammation and immune responses, and N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
Propiedades
Nombre del producto |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C25H19BrN2O2S |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
N-(9-benzyl-6-bromocarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19BrN2O2S/c26-19-11-13-24-22(15-19)23-16-20(27-31(29,30)21-9-5-2-6-10-21)12-14-25(23)28(24)17-18-7-3-1-4-8-18/h1-16,27H,17H2 |
Clave InChI |
NIJQZGVQIQGQSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)



